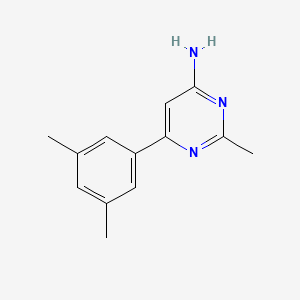
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography can be used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Synthetic Methodologies
A key application of pyrimidin-amine derivatives involves their role in the synthesis of polymers and complex organic molecules. For instance, aromatic amine ligands, akin to "6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-amine," have been employed in catalyst systems for polymerizing 2,6-dimethylphenol, showcasing their efficiency in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) due to their high basicity and minimal steric hindrance (Kim et al., 2018). Additionally, compounds featuring a pyrimidin-amine scaffold have been utilized in the development of low-valent transition metal complexes, demonstrating their versatility in organometallic chemistry (Noor et al., 2015).
Biological Activities
The pyrimidin-amine motif is also significant in the discovery of new pharmaceuticals. Various derivatives have been synthesized and assessed for their antiviral, antibacterial, and antiproliferative properties. For instance, a study on pyrimidin-amine derivatives revealed their potential as HIV and Kinesin Eg5 inhibitors, highlighting their importance in developing new therapeutic agents (Al-Masoudi et al., 2014). Such research underscores the potential of these compounds in addressing various diseases and conditions.
Material Science and Catalysis
In material science, pyrimidin-amine derivatives play a crucial role in the development of catalysts for polymerization processes. The introduction of sterically demanding aminopyridinato ligands has led to highly active and selective zirconium-based polymerization catalysts. These catalysts demonstrate the importance of the structural features of pyrimidin-amine derivatives in enhancing catalytic performance, offering adjustable properties for specific applications (Kretschmer et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-9(2)6-11(5-8)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNBQYPIVUEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)
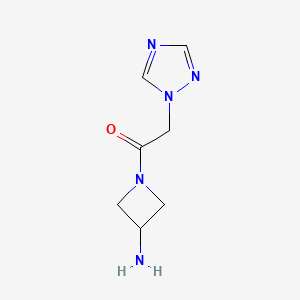
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)
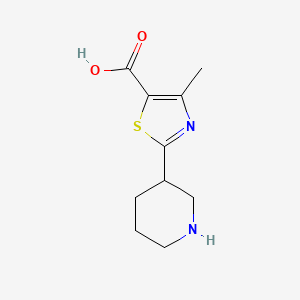


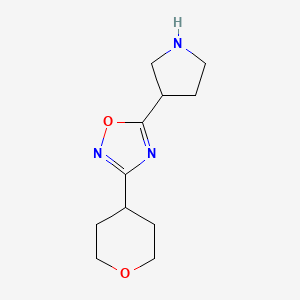
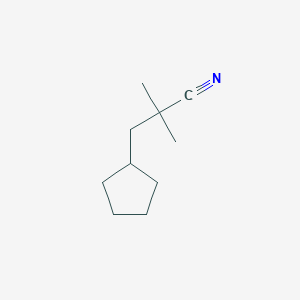

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)
